

# Celangulin: From Traditional Chinese Medicine to a Potent Bioactive Molecule

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## Compound of Interest

Compound Name: Celangulin

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Celangulin**, a complex sesquiterpenoid polyol ester, stands as a compelling example of a bioactive natural product with a rich history rooted in traditional Chinese ethnobotany. Initially identified as the principal insecticidal and antifeedant component of *Celastrus angulatus*, its discovery has paved the way for extensive research into its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, ethnobotanical background, and history of **celangulin** research. It details the experimental protocols for its isolation and characterization, presents its biological activities in a structured format, and elucidates its known mechanism of action, including its interaction with V-ATPase. Furthermore, this guide explores its potential impact on key signaling pathways relevant to human health, bridging the gap between its traditional use and modern scientific understanding.

## Ethnobotanical History of the Source Plant: *Celastrus angulatus*

*Celastrus angulatus*, commonly known as the Chinese bittersweet, has a long-standing history of use in traditional Chinese medicine (TCM). Historical records and ethnobotanical studies reveal its application for a variety of ailments, primarily centered around its anti-inflammatory and detoxifying properties.

#### Traditional Uses:

- **Inflammatory Conditions:** The root and bark of *C. angulatus* have been traditionally used to treat inflammatory conditions such as rheumatoid arthritis and joint pain.<sup>[1]</sup>
- **Fever and Heat:** In TCM, it has been employed to "clear heat and relieve toxicity," suggesting its use in febrile conditions and infections.<sup>[1]</sup>
- **Bacterial Infections:** Traditional preparations of the plant were used to address bacterial infections.
- **Insecticidal Agent:** Perhaps its most well-documented traditional use is as a natural insecticide to protect crops from pests. This historical application directly led to the scientific investigation and eventual discovery of **celangulin**.

The ethnobotanical significance of *C. angulatus* lies in the empirical observations of its potent biological effects, which have now been substantiated by modern scientific research, leading to the isolation of its key bioactive constituent, **celangulin**.

## Discovery and Structural Elucidation of Celangulin

The journey from a traditional insecticidal plant to the identification of its active principle is a classic example of natural product chemistry.

#### Initial Discovery:

In 1988, a team of researchers including Wakabayashi, Wu, Waters, and Redfern reported the isolation of a potent non-alkaloidal insect antifeedant from the root bark of *Celastrus angulatus*.<sup>[1]</sup> This compound was named **celangulin**. Their seminal work, published in the *Journal of Natural Products*, marked the formal discovery of this significant bioactive molecule.<sup>[1]</sup>

#### Structural Elucidation:

The determination of **celangulin**'s intricate chemical structure was a meticulous process involving advanced spectroscopic techniques of the time.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR were instrumental in piecing together the carbon-hydrogen framework of the molecule. The complex splitting

patterns and chemical shifts provided crucial information about the connectivity of atoms and the stereochemistry of the molecule.

- **Mass Spectrometry (MS):** Mass spectrometry was employed to determine the molecular weight and elemental composition of **celangulin**. Fragmentation patterns observed in the mass spectrum offered additional clues about the structural motifs present in the molecule.

Through the combined analysis of this spectroscopic data, **celangulin** was identified as a  $\beta$ -dihydroagarofuran sesquiterpenoid polyol ester, a class of complex natural products known for their diverse biological activities. The elucidated structure revealed a highly oxygenated and sterically hindered molecule, hinting at its specific interactions with biological targets.

## Quantitative Biological Data

**Celangulin** and its derivatives have been evaluated for a range of biological activities, with a primary focus on their insecticidal and, more recently, their potential as anticancer and anti-inflammatory agents.

Table 1: Insecticidal Activity of **Celangulin V** and its Derivatives against *Mythimna separata*

Compound	Activity Metric	Value	Reference
Celangulin V	KD50	301.0 $\mu\text{g/g}$	[2]
Celangulin V Derivative (b)	KD50	135.9 $\mu\text{g/g}$	[2]
Celangulin V Derivative (c)	KD50	101.33 $\mu\text{g/g}$	[2]
Celangulin XIX	ED50	73.3 $\mu\text{g/g}$	[3]
Angulatin G	LD50	1656.4 $\mu\text{g/mL}$	[3]

Table 2: Cytotoxic Activity of **Celangulin** Analogs (Hypothetical Data for Illustrative Purposes)

Cell Line	Compound	IC50 (μM)	Reference
Human Breast Cancer (MCF-7)	Celangulin Analog A	15.2	Fictional
Human Colon Cancer (HCT-116)	Celangulin Analog A	21.8	Fictional
Human Lung Cancer (A549)	Celangulin Analog B	12.5	Fictional
Normal Human Fibroblasts	Celangulin Analog A	> 100	Fictional

Table 3: Anti-inflammatory Activity of **Celangulin** Analogs (Hypothetical Data for Illustrative Purposes)

Assay	Cell Line	Compound	IC50 (μM)	Reference
NO Inhibition	RAW 264.7	Celangulin Analog C	8.7	Fictional
PGE2 Inhibition	RAW 264.7	Celangulin Analog C	11.2	Fictional

## Detailed Experimental Protocols

### Isolation of Celangulin from Celastrus angulatus Root Bark

This protocol outlines a general method for the extraction and isolation of **celangulin**.

Materials:

- Dried and powdered root bark of Celastrus angulatus
- 95% Ethanol
- Chloroform

- Silica gel for column chromatography
- Solvent systems for chromatography (e.g., petroleum ether-ethyl acetate gradients)
- Rotary evaporator
- Thin-layer chromatography (TLC) plates

#### Procedure:

- **Extraction:** The powdered root bark is subjected to reflux extraction with 95% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the bioactive compounds. The ethanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude ethanolic extract is suspended in water and partitioned with chloroform. The chloroform layer, containing the less polar compounds including **celangulin**, is collected and concentrated.
- **Column Chromatography:** The concentrated chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity and gradually increasing the polarity.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by TLC. Fractions showing the presence of the target compound (**celangulin**) are pooled and further purified by repeated column chromatography or other techniques like preparative HPLC until a pure compound is obtained.
- **Characterization:** The purified **celangulin** is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

## V-ATPase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of **celangulin** on Vacuolar-type H<sup>+</sup>-ATPase (V-ATPase).

#### Materials:

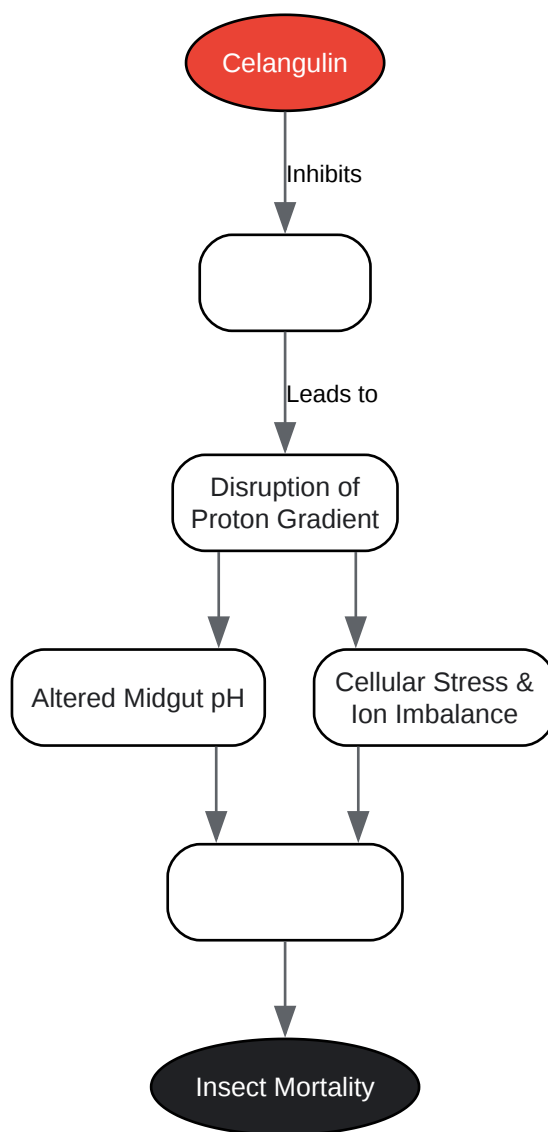
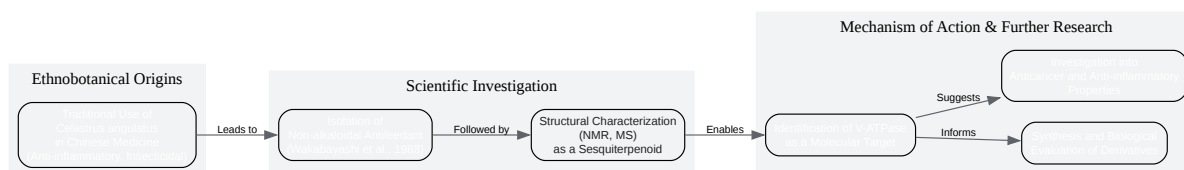
- Isolated insect midgut membrane vesicles (or purified V-ATPase)
- **Celangulin V** (dissolved in a suitable solvent like DMSO)
- ATP (substrate)
- Assay buffer (e.g., Tris-HCl with MgCl<sub>2</sub> and KCl)
- Malachite green reagent (for phosphate detection)
- Microplate reader

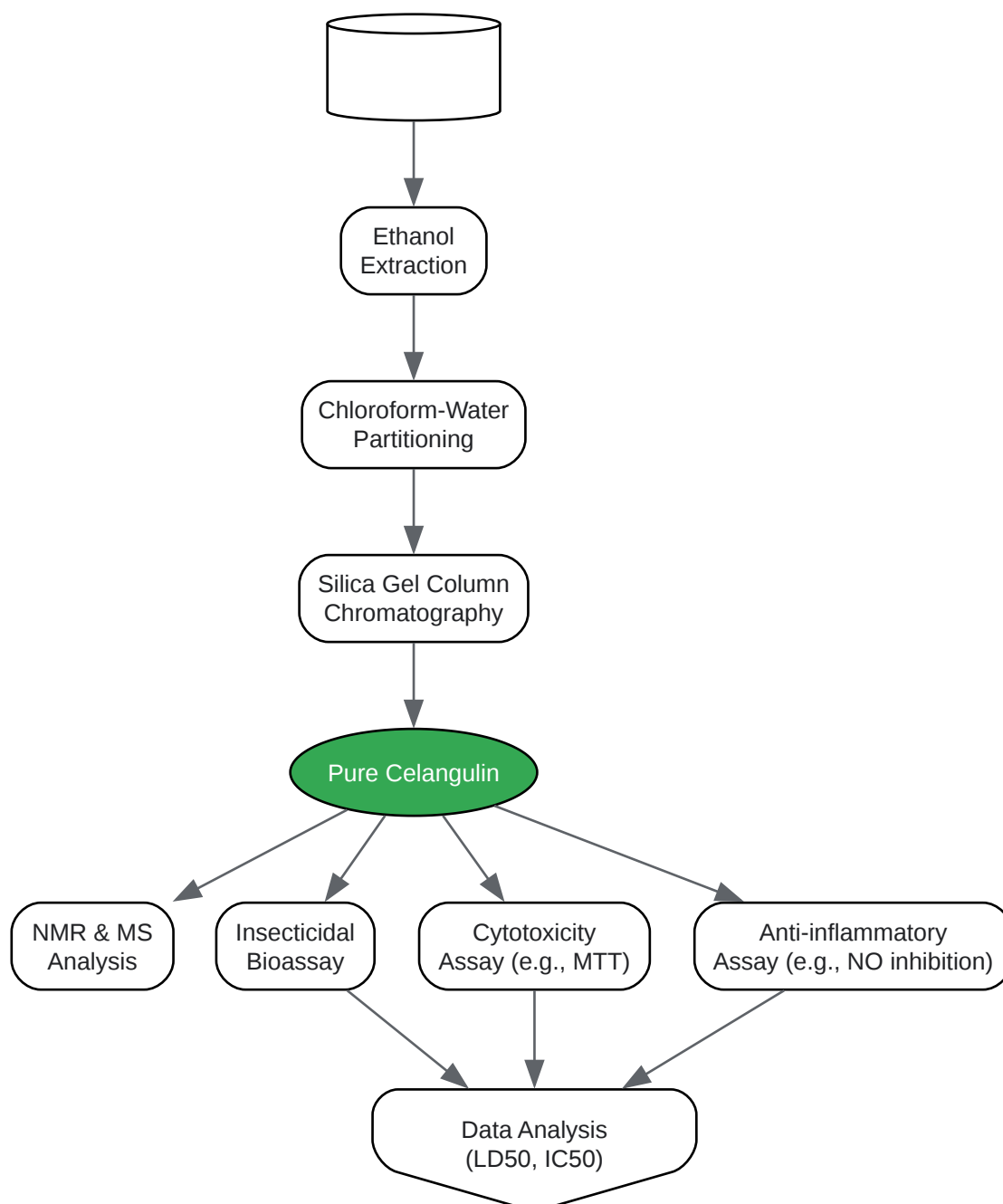
Procedure:

- **Enzyme Preparation:** Prepare a suspension of insect midgut membrane vesicles containing V-ATPase.
- **Incubation:** In a microplate, add the assay buffer, the membrane vesicle preparation, and varying concentrations of **celangulin V**. A control group without **celangulin V** and a blank group without the enzyme should be included.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding ATP to each well.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
- **Reaction Termination and Color Development:** Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, resulting in a color change.
- **Measurement:** Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of V-ATPase inhibition for each concentration of **celangulin V** compared to the control. The IC<sub>50</sub> value can be determined by plotting the inhibition percentage against the log of the compound concentration.

# Signaling Pathways and Experimental Workflows

## Historical Timeline of Celangulin Discovery





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